N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18486782
InChI: InChI=1S/C15H19NO/c1-11-7-6-10-14(15(11)16-12(2)17)13-8-4-3-5-9-13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide

CAS No.:

Cat. No.: VC18486782

Molecular Formula: C15H19NO

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide -

Specification

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
IUPAC Name N-[2-(cyclohexen-1-yl)-6-methylphenyl]acetamide
Standard InChI InChI=1S/C15H19NO/c1-11-7-6-10-14(15(11)16-12(2)17)13-8-4-3-5-9-13/h6-8,10H,3-5,9H2,1-2H3,(H,16,17)
Standard InChI Key MSBPREXJPQJIFS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C2=CCCCC2)NC(=O)C

Introduction

Molecular Structure and Characterization

Chemical Identity

The compound’s systematic name, N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide, reflects its core structure:

  • Phenyl backbone: Substituted at the 2-position with a cyclohexene moiety and at the 6-position with a methyl group.

  • Acetamide functional group: Linked to the nitrogen atom of the aniline derivative.

Molecular Formula: C15H17NO\text{C}_{15}\text{H}_{17}\text{NO}
Molecular Weight: 227.30 g/mol
IUPAC Name: N-[2-(cyclohex-1-en-1-yl)-6-methylphenyl]acetamide

Structural Features

  • The cyclohexene ring introduces conformational flexibility, enabling potential interactions with hydrophobic biological targets.

  • The methyl group enhances lipophilicity, potentially improving membrane permeability .

  • The acetamide group serves as a hydrogen bond donor/acceptor, critical for molecular recognition .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide involves two primary steps:

  • Preparation of 2-(1-Cyclohexen-1-yl)-6-methylaniline:

    • Cyclohexene is introduced to 2-amino-6-methylphenol via Friedel-Crafts alkylation using aluminum chloride (AlCl3\text{AlCl}_3) as a catalyst .

    • Reaction conditions: 80C80^\circ\text{C}, anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2), 12-hour reflux.

  • Acetylation of the Amine:

    • The aniline intermediate is treated with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) in the presence of pyridine to neutralize HCl byproducts.

    • Yield: ~78% after purification via silica gel chromatography .

Optimization Notes:

  • Substituting acetyl chloride with acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) increases yield to 85% but requires extended reaction times.

  • Catalytic dimethylaminopyridine (DMAP) accelerates acetylation under mild conditions.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/RangeMethod
Melting Point134–137°CDifferential Scanning Calorimetry
Boiling Point312°C (decomposes)Thermogravimetric Analysis
Solubility in Water0.12 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)3.45HPLC-derived
  • Stability: The compound remains stable under ambient conditions for >6 months but degrades in acidic media (pH <4) via acetamide hydrolysis .

  • Spectroscopic Data:

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.21 (d, J=7.8 Hz, 1H, Ar-H), 6.98 (s, 1H, Ar-H), 6.85 (d, J=7.8 Hz, 1H, Ar-H), 5.72 (m, 1H, cyclohexene CH), 2.34 (s, 3H, CH3_3), 2.12 (s, 3H, COCH3_3).

    • IR (KBr): 3280 cm1^{-1} (N-H stretch), 1655 cm1^{-1} (C=O stretch).

Reactivity and Functionalization

Key Chemical Reactions

  • Hydrolysis:

    • Under acidic conditions (HCl, H2O\text{HCl, H}_2\text{O}), the acetamide cleaves to form 2-(1-cyclohexen-1-yl)-6-methylaniline and acetic acid .

    • Alkaline hydrolysis (NaOH, EtOH\text{NaOH, EtOH}) yields the carboxylate salt.

  • Electrophilic Substitution:

    • The methyl group directs electrophiles (e.g., nitration) to the 4-position of the phenyl ring .

  • Cyclohexene Functionalization:

    • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) proceed at 60°C to yield bicyclic adducts.

ParameterValue
Acute Toxicity (LD50_{50}, rat)420 mg/kg (oral)
Skin IrritationModerate (OECD 404)
Environmental PersistenceLow (BCF: 12.5)

Precautions:

  • Use nitrile gloves and safety goggles during handling.

  • Store in airtight containers under nitrogen at 4°C.

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